![molecular formula C10H13NO4 B6633151 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is a novel amino acid with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid for research and commercial applications .
化学反応の分析
Types of Reactions
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome, with specific temperature, pressure, and solvent requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its biological activity and ability to modulate specific molecular pathways.
Industry: The compound’s reactivity and stability make it valuable in the production of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-[(2-Ethylfuran-3-carbonyl)amino]butanoic acid
- 2-[(2-Ethylfuran-3-carbonyl)amino]pentanoic acid
- 2-[(2-Ethylfuran-3-carbonyl)amino]hexanoic acid
Uniqueness
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is unique due to its specific structural features, such as the presence of the ethylfuran moiety and the propanoic acid group. These features confer distinct reactivity and biological activity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURRSHDCLXCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

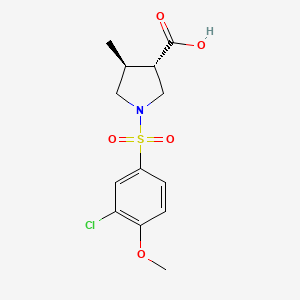
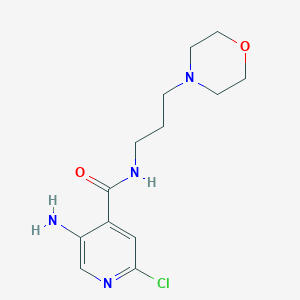
![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
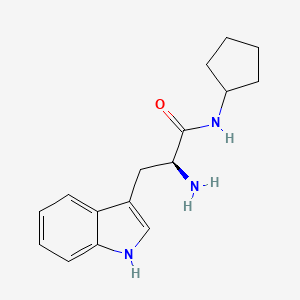
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
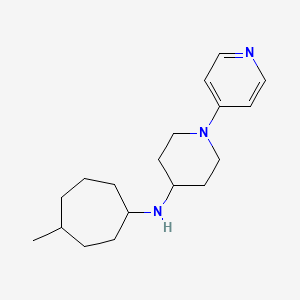

![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
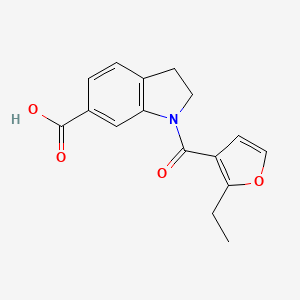
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
